molecular formula C20H22N2O2 B14548004 2H-Indol-2-one, 1-acetyl-3-(diethylamino)-1,3-dihydro-3-phenyl- CAS No. 62095-38-9

2H-Indol-2-one, 1-acetyl-3-(diethylamino)-1,3-dihydro-3-phenyl-

Cat. No.: B14548004
CAS No.: 62095-38-9
M. Wt: 322.4 g/mol
InChI Key: OISVFZNOGIDPNI-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1-acetyl-3-(diethylamino)-1,3-dihydro-3-phenyl- is a compound belonging to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1-acetyl-3-(diethylamino)-1,3-dihydro-3-phenyl- typically involves the reaction of indole derivatives with acetylating agents and diethylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further chemical reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1-acetyl-3-(diethylamino)-1,3-dihydro-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures, while reduction reactions are often carried out at room temperature .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized indole compounds .

Scientific Research Applications

2H-Indol-2-one, 1-acetyl-3-(diethylamino)-1,3-dihydro-3-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1-acetyl-3-(diethylamino)-1,3-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-acetyl-3-(2-furylmethylene)-1,3-dihydro-2H-indol-2-one
  • 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-2H-indol-2-one
  • 1-acetyl-3-isopropylidene-1,3-dihydro-indol-2-one

Uniqueness

Compared to similar compounds, 2H-Indol-2-one, 1-acetyl-3-(diethylamino)-1,3-dihydro-3-phenyl- stands out due to its unique diethylamino group, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

62095-38-9

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

1-acetyl-3-(diethylamino)-3-phenylindol-2-one

InChI

InChI=1S/C20H22N2O2/c1-4-21(5-2)20(16-11-7-6-8-12-16)17-13-9-10-14-18(17)22(15(3)23)19(20)24/h6-14H,4-5H2,1-3H3

InChI Key

OISVFZNOGIDPNI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1(C2=CC=CC=C2N(C1=O)C(=O)C)C3=CC=CC=C3

Origin of Product

United States

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